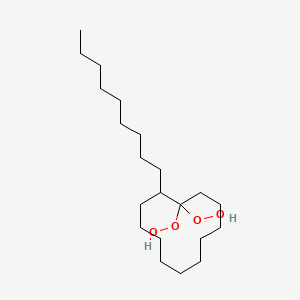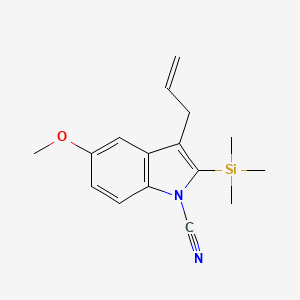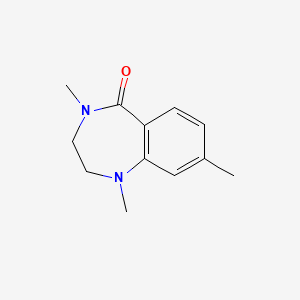
2-Nonylcyclododecane-1,1-diperoxol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dihydroperoxy-2-nonylcyclododecane is an organic peroxide compound with the molecular formula C21H42O4. It is also known as Hydroperoxide, (2-nonylcyclododecylidene)bis-. This compound is characterized by the presence of two hydroperoxy groups attached to a cyclododecane ring substituted with a nonyl group. Organic peroxides like 1,1-Dihydroperoxy-2-nonylcyclododecane are known for their applications in polymerization reactions and as initiators in various chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dihydroperoxy-2-nonylcyclododecane typically involves the reaction of cyclododecane with hydrogen peroxide in the presence of an acid catalyst. The reaction conditions often include:
Temperature: Moderate temperatures (e.g., 50-70°C) to facilitate the reaction.
Catalyst: Acidic catalysts such as sulfuric acid or perchloric acid to promote the formation of hydroperoxides.
Industrial Production Methods
In industrial settings, the production of 1,1-Dihydroperoxy-2-nonylcyclododecane may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
1,1-Dihydroperoxy-2-nonylcyclododecane undergoes various chemical reactions, including:
Oxidation: The hydroperoxy groups can participate in oxidation reactions, converting substrates into their corresponding oxidized forms.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Substitution: The hydroperoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or osmium tetroxide can be used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Conditions involving nucleophiles or electrophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions include alcohols, ketones, and substituted cyclododecane derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1,1-Dihydroperoxy-2-nonylcyclododecane has several scientific research applications, including:
Chemistry: Used as an initiator in polymerization reactions and as an oxidizing agent in organic synthesis.
Biology: Investigated for its potential role in biological oxidation processes and as a model compound for studying hydroperoxide reactivity.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for the synthesis of bioactive compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1,1-Dihydroperoxy-2-nonylcyclododecane involves the generation of reactive oxygen species (ROS) through the decomposition of hydroperoxy groups. These ROS can initiate radical polymerization reactions or oxidize substrates in organic synthesis. The molecular targets and pathways involved include:
Radical Formation: The hydroperoxy groups decompose to form free radicals, which can initiate polymerization or oxidation reactions.
Oxidation Pathways: The ROS generated can oxidize various substrates, leading to the formation of oxidized products.
Comparison with Similar Compounds
Similar Compounds
Cumyl Hydroperoxide: Another organic peroxide with similar reactivity and applications.
Pinanyl Hydroperoxide: Known for its use in polymerization and oxidation reactions.
Cyclohexyl Hydroperoxide: Utilized in similar chemical processes and industrial applications.
Uniqueness
1,1-Dihydroperoxy-2-nonylcyclododecane is unique due to its specific structure, which includes a cyclododecane ring and a nonyl substituent. This structure imparts distinct reactivity and stability compared to other hydroperoxides, making it valuable in specialized applications .
Properties
CAS No. |
618067-97-3 |
|---|---|
Molecular Formula |
C21H42O4 |
Molecular Weight |
358.6 g/mol |
IUPAC Name |
1,1-dihydroperoxy-2-nonylcyclododecane |
InChI |
InChI=1S/C21H42O4/c1-2-3-4-5-8-11-14-17-20-18-15-12-9-6-7-10-13-16-19-21(20,24-22)25-23/h20,22-23H,2-19H2,1H3 |
InChI Key |
MGXPVOLMRSMJMB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1CCCCCCCCCCC1(OO)OO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,3'-[(4-{(E)-[(2-Methylphenyl)imino]methyl}phenyl)azanediyl]dipropanenitrile](/img/structure/B14242844.png)
![2-({(3-Chloro-2-hydroxypropyl)[(pyridin-2-yl)methyl]amino}methyl)phenol](/img/structure/B14242845.png)
![N,N'-Bis[2,6-di(propan-2-yl)phenyl]-1,1-dimethylsilanediamine](/img/structure/B14242846.png)




![Ethyl [4-(3-methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]carboxylate](/img/structure/B14242878.png)
![1-[2,5-Bis(benzyloxy)phenyl]-2-bromoethan-1-one](/img/structure/B14242879.png)
![4-Chloro-6-[(4-chloroanilino)methylidene]-2-iodocyclohexa-2,4-dien-1-one](/img/structure/B14242885.png)



